![molecular formula C19H22O9 B1408615 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose CAS No. 78962-43-3](/img/structure/B1408615.png)
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose
Overview
Description
Synthesis Analysis
The title compound was prepared according to a standard protocol . The treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide was stirred for 5 hours . The oily product obtained was dissolved in pyridine and acetic anhydride and the reaction mixture was then stirred for 4 hours at room temperature .Molecular Structure Analysis
The crystal of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose was studied by X-ray diffraction . It crystallizes in the monoclinic space group P21 with cell parameters of a = 5.691(3) Å, b = 7.770(2) Å, c = 22.503(7) Å, b = 93.58(5)°, V = 993.1(7) Å3 and Z = 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose are as follows :Scientific Research Applications
Antiviral Drug Development
This compound has potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV). Its distinct structure allows for targeted interactions with viral enzymes, making it a promising candidate for therapeutic interventions .
Synthesis of Oligosaccharides
It serves as an important building block for both solution- and solid-phase synthesis of oligosaccharides .
Crystal Structure Analysis
Acetate and benzylidene protecting groups have been employed in the synthesis of derivatives of this compound, and its crystal structure has been determined from single crystal X-ray diffraction data .
Mechanism of Action
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose exhibits potential applications in the development of antiviral drugs, specifically against HIV and herpes simplex virus (HSV) . Its distinct structure allows for targeted interactions with viral enzymes, making it a promising candidate for therapeutic interventions .
Future Directions
properties
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15+,16+,17-,18?,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFFJBLSNOZRA-GKJUMJLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-b-D-galactopyranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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